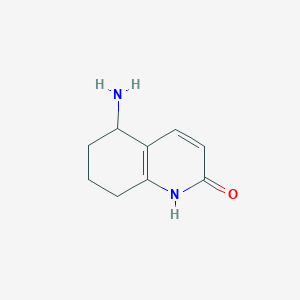

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

5-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is a bicyclic compound featuring a partially hydrogenated quinoline scaffold with an amino group at position 5 and a ketone at position 2. Its molecular formula is C₉H₁₂N₂O (MW: 164.21 g/mol). This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Synthetic routes often involve reduction and functionalization steps, as exemplified by the use of Al-Ni alloy and NaOH to reduce nitro or hydroxylimino precursors, yielding the amine with moderate efficiency (35% yield) .

Properties

IUPAC Name |

5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h4-5,7H,1-3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXVAVXEVFFVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC(=O)C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzylamine with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically include heating the mixture under reflux and using an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-2(1H)-one derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibit anticonvulsant properties. For instance, studies have shown that specific modifications to the compound can enhance its efficacy against seizures.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Various derivatives have demonstrated significant inhibition of inflammatory markers in preclinical models, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anti-cancer activity of this compound has also been studied. Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. The mechanisms often involve the modulation of apoptotic pathways and cell cycle regulation .

Other Therapeutic Applications

The compound has been explored for additional therapeutic uses such as anti-ulcer agents due to its ability to inhibit gastric acid secretion .

Asymmetric Catalysis

This compound derivatives serve as ligands in metal complexes for asymmetric catalysis. They have been successfully employed in reactions like asymmetric transfer hydrogenation of dihydroisoquinolines . The chiral nature of these ligands enhances reaction selectivity and efficiency.

Coordination Chemistry

The coordination properties of this compound allow it to form stable complexes with various metals. These complexes are utilized in catalyzing organic transformations and can significantly improve reaction rates and yields .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Asymmetric Transfer Hydrogenation

In a recent study on asymmetric catalysis using metal complexes derived from this compound ligands, researchers achieved high enantioselectivity in the hydrogenation of prochiral ketones. This work illustrates the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor binding sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

5-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

- Structure: Differs by substitution of the amino group with a hydroxyl group at position 3.

- Properties: Molecular weight: 165.19 g/mol (C₉H₁₁NO₂) . Melting point: 218.5–220.0 °C (vs. 186.5–187.3 °C for the 5-amino derivative) . Bioactivity: Hydroxyl derivatives like 5-hydroxyimino-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one (8i) exhibit anti-fibrotic activity but require higher concentrations (IC₅₀ > 100 μM) compared to amino-substituted analogues .

6-Amino-3,4-dihydroquinolin-2(1H)-one

- Structure: Amino group at position 6 with partial saturation (3,4-dihydro vs. 5,6,7,8-tetrahydro).

- Synthesis: Achieved via catalytic hydrogenation (Pd/C, H₂) with higher yield (72.9%) compared to the 5-amino derivative .

- Bioactivity : Demonstrated improved solubility and binding affinity in CNS targets due to reduced ring strain .

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

- Structure : Methyl group at position 2 and ketone at position 4.

- Synthesis : Utilizes HPLC and LC-MS for purification, emphasizing the role of alkyl substituents in altering electronic properties .

Physicochemical and Spectral Properties

Melting Points

- 5-Amino derivative: 186.5–187.3 °C .

- 5-Hydroxyimino derivative (8k): 121.9–122.2 °C .

- 4-Hydroxy derivative : 218.5–220.0 °C .

Explanation: Amino groups enhance hydrogen bonding, raising melting points relative to hydroxylimino derivatives.

¹H-NMR Shifts

- 5-Amino derivative: δ 1.59–2.17 ppm (aliphatic protons), δ 7.14–7.53 ppm (aromatic protons) .

- 5-Hydroxyimino derivative (8i): δ 1.63–2.54 ppm (aliphatic protons), δ 7.04–7.96 ppm (aromatic protons) .

Trend: Electron-withdrawing groups (e.g., hydroxylimino) deshield aromatic protons, shifting signals downfield.

Biological Activity

5-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound is characterized by a tetrahydroquinoline backbone with an amino group at the 5-position and a keto group at the 2-position. These functional groups contribute to its reactivity and biological interactions. The molecular formula of this compound is .

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various models.

- Antimicrobial Properties : Studies have suggested its efficacy against certain bacterial strains.

- Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving oxidative stress and apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in preclinical models. |

| Antimicrobial | Effective against specific bacterial strains. |

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis and oxidative stress. |

The biological effects of this compound are largely attributed to its interaction with various molecular targets:

- Cell Cycle Regulation : Studies have shown that certain derivatives can affect cell cycle phases, particularly in cancer cells like A2780 (ovarian carcinoma) and HeLa (cervical carcinoma) cells.

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, leading to cellular stress and apoptosis .

Case Studies and Research Findings

Recent studies have explored the compound's effectiveness across different biological contexts:

- Antiproliferative Activity : A study reported that specific derivatives of this compound exhibited IC50 values ranging from 5.4 to 17.2 μM against various cancer cell lines . The most active compound was able to significantly alter cell cycle progression and induce ROS production.

- Oxidative Stress Induction : Another investigation highlighted that treatment with this compound increased intracellular ROS levels in A2780 cells over time, suggesting its potential as an anticancer agent through oxidative mechanisms .

- Asymmetric Catalysis Applications : The compound has also been studied for its role as a ligand in metal complexes for asymmetric catalysis, demonstrating its versatility in synthetic organic chemistry .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Reaction of 2-Aminocyclohexanone with Formamide : This method involves heating the reactants in the presence of an acid catalyst to yield the desired compound.

Table 2: Synthesis Methods Overview

| Method Description | Key Features |

|---|---|

| Reaction with Formamide | Involves acid catalysis; produces racemic or enantiomerically pure forms. |

| Alternative Synthetic Routes | Various methods yielding different derivatives for specific biological testing. |

Q & A

Q. What are the common synthetic routes for 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one?

The compound can be synthesized via one-pot condensation of acyl/aroyl Meldrum’s acid derivatives with enaminones, followed by intramolecular cyclization. This method avoids intermediate isolation and achieves yields of 20–37%, comparable to multi-step procedures. Alternative routes include catalytic hydrogenation (e.g., using Pd/C or Raney Ni) of nitro precursors in ethanol under hydrogen atmospheres, followed by purification via flash column chromatography .

Q. How is the molecular structure of this compound characterized?

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography (e.g., Biotage systems with silica gel) is commonly used. Ethanol or methanol recrystallization may further enhance purity. For intermediates, direct use without purification (e.g., nitro-to-amine reduction) is feasible if subsequent reactions tolerate impurities .

Q. How do transition metals interact with this compound derivatives?

The amino and heterocyclic nitrogen atoms act as ligands, forming stable complexes with transition metals (e.g., Cu, Pd). These complexes are studied for catalytic or pharmacological applications. Coordination behavior can be analyzed via UV-Vis spectroscopy and single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can researchers optimize the yield of one-pot synthesis for this compound?

Key factors include:

- Catalyst selection : Pd/C or Raney Ni for hydrogenation steps.

- Reaction time : Extended durations (e.g., 16–24 hours) improve cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, ACN) enhance intermediate stability.

- Temperature control : Stepwise heating (e.g., 60°C for condensation, room temperature for cyclization) minimizes side reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies tautomeric forms.

- Isotopic labeling : -labeling clarifies ambiguous nitrogen environments in complex spectra .

Q. How to design experiments to assess the biological activity of this compound derivatives?

- In vitro assays : Screen against cancer cell lines (e.g., MTT assays) to identify antiproliferative activity.

- Structure-activity relationship (SAR) : Modify substituents (e.g., alkyl chains, halogens) to correlate structural features with potency.

- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock .

Q. What mechanistic insights explain the regioselectivity of cyclization in tetrahydroquinoline synthesis?

- Intermediate trapping : Isolate enamide intermediates (e.g., via low-temperature quenching) to study cyclization pathways.

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps.

- Steric/electronic analysis : Electron-donating groups on the enaminone favor nucleophilic attack at the α-carbon, directing cyclization .

Q. How to address low yields in catalytic hydrogenation steps for nitro-group reduction?

- Catalyst activation : Pre-reduce Pd/C with H before substrate addition.

- Solvent optimization : Use ethanol or THF to improve substrate solubility.

- Acidic additives : Trace HCl (0.1–1.0 equiv) can protonate amine products, preventing catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.